![molecular formula C12H10BrNO4S B2648500 methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate CAS No. 882747-46-8](/img/structure/B2648500.png)
methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the various functional groups attached to the pyrrole ring. The presence of the bromine atom would make the molecule quite heavy and potentially reactive .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions due to the presence of the bromine atom and the carboxylate group. For example, it could participate in nucleophilic substitution reactions where the bromine atom is replaced by another group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxylate group could make it soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Aromatization of Ethyl Esters
Ethyl esters of cis-4-(methanesulfonyl)-cis-5-arylprolines have been synthesized through reactions involving bromo-substituted adducts, which upon heating convert into ethyl 5-aryl-1H-pyrrole-2-carboxylates. This process highlights a method for generating pyrrole derivatives, potentially including the target compound through modifications of the synthesis pathway (Petrov, Kalyazin, & Somov, 2021).
Visible-Light-Promoted Methylation
A study has developed radical (phenylsulfonyl)methylation reactions of electron-rich heteroarenes and N-arylacrylamides starting from bromomethyl phenyl sulfone derivatives, showcasing a pathway to (phenylsulfonyl)methylated compounds, which could be related to the target molecule through chemical modifications (Liu & Li, 2016).
Cyclization Reactions
Aryl radical building blocks, including bromophenyl derivatives, have been utilized in radical cyclization reactions onto azoles to synthesize new heterocyclic compounds. This research demonstrates the potential for creating complex molecules with core structures similar to the target compound (Allin et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 1-(benzenesulfonyl)-4-bromopyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4S/c1-18-12(15)11-7-9(13)8-14(11)19(16,17)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEKRUXLRHKSIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1S(=O)(=O)C2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate |
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